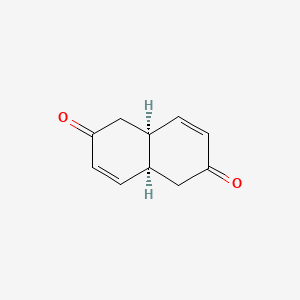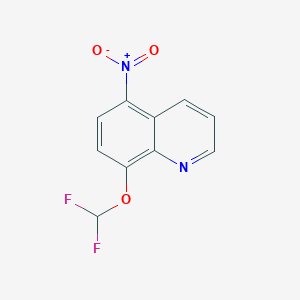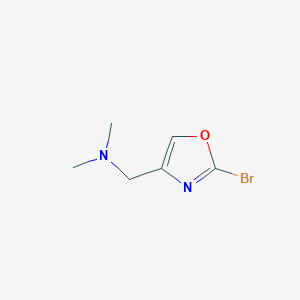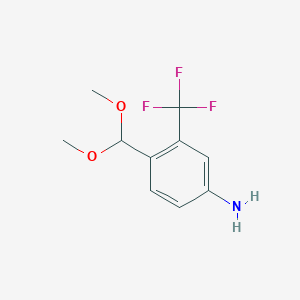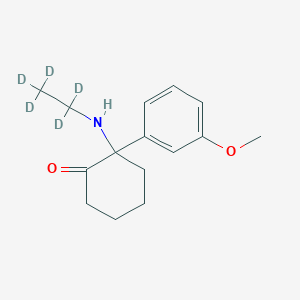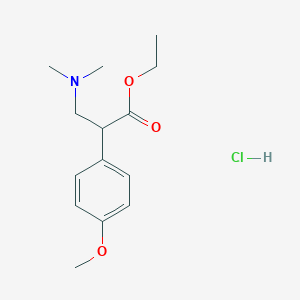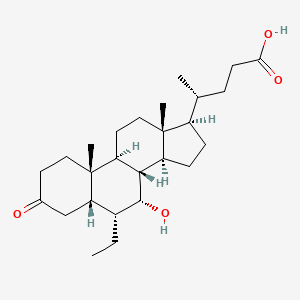
(5b,6a,7a)-6-Ethyl-7-hydroxy-3-oxo-cholan-24-oic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5b,6a,7a)-6-Ethyl-7-hydroxy-3-oxo-cholan-24-oic Acid is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is structurally related to cholic acid, one of the primary bile acids produced in the liver.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5b,6a,7a)-6-Ethyl-7-hydroxy-3-oxo-cholan-24-oic Acid typically involves multi-step organic synthesis. The starting material is often cholic acid, which undergoes a series of chemical transformations including oxidation, reduction, and esterification to introduce the ethyl and hydroxy groups at specific positions.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the reactions. Enzymatic methods can be employed to achieve regioselective hydroxylation and oxidation, reducing the number of steps and improving yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
- Oxidation of the hydroxy group can yield a ketone.
- Reduction of the ketone can yield a secondary alcohol.
- Substitution reactions can introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
(5b,6a,7a)-6-Ethyl-7-hydroxy-3-oxo-cholan-24-oic Acid has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Studied for its role in bile acid metabolism and its effects on lipid digestion.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.
Wirkmechanismus
The compound exerts its effects primarily through interactions with bile acid receptors and transporters. It can modulate the activity of enzymes involved in bile acid synthesis and metabolism. The molecular targets include the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (GPBAR1), which regulate bile acid homeostasis and lipid metabolism.
Vergleich Mit ähnlichen Verbindungen
Cholic Acid: A primary bile acid with similar structural features but lacks the ethyl and hydroxy modifications.
Chenodeoxycholic Acid: Another primary bile acid with different hydroxylation patterns.
Ursodeoxycholic Acid: A secondary bile acid used therapeutically for liver diseases.
Uniqueness: (5b,6a,7a)-6-Ethyl-7-hydroxy-3-oxo-cholan-24-oic Acid is unique due to its specific structural modifications, which confer distinct biochemical properties and potential therapeutic benefits. Its ability to interact with specific bile acid receptors and modulate metabolic pathways sets it apart from other bile acids.
Eigenschaften
Molekularformel |
C26H42O4 |
|---|---|
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
(4R)-4-[(5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15,17-21,23-24,30H,5-14H2,1-4H3,(H,28,29)/t15-,17-,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1 |
InChI-Schlüssel |
WQVZAZONHXITBI-DCTZMNRZSA-N |
Isomerische SMILES |
CC[C@@H]1[C@@H]2CC(=O)CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C |
Kanonische SMILES |
CCC1C2CC(=O)CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2-Hydroxy-6-methylphenyl)methyl]-2-(methoxymethyl)-3-methyl-phenol](/img/structure/B13430231.png)
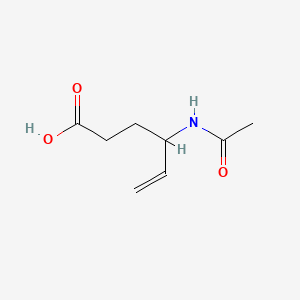
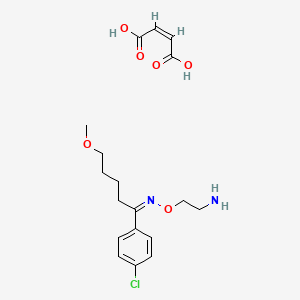
![4,5-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13430239.png)
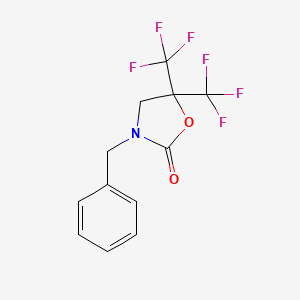
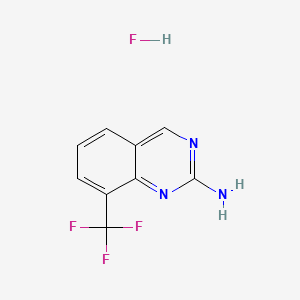
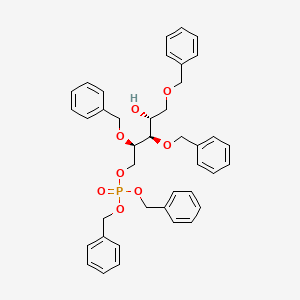
![[(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13430264.png)
